6-[(4-Chlorophenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde
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Overview
Description
Synthesis Analysis
The synthesis of imidazo[2,1-b][1,3]thiazole derivatives often involves complex chemical procedures aimed at integrating specific functional groups to achieve desired properties. While direct synthesis related to the specific compound isn't available, related research indicates methodologies for synthesizing similar compounds. For example, the microwave-assisted synthesis of aldehyde derivatives of imidazo[2,1-b][1,3,4]thiadiazole demonstrates the effectiveness of modern synthetic techniques in creating complex structures efficiently, highlighting key steps such as the use of microwave irradiation to promote reaction speed and yield (Sagar et al., 2023).
Molecular Structure Analysis
The molecular structure of imidazo[2,1-b][1,3]thiazole derivatives is characterized by the presence of both imidazole and thiazole rings, providing a unique set of electronic and spatial configurations. The crystal and molecular structure analysis of related compounds, such as 2-(4-fluorobenzyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde, reveals the stabilizing effects of intermolecular interactions within the crystal lattice, which could be extrapolated to understand the structural stability of the compound (Banu et al., 2010).
Chemical Reactions and Properties
Imidazo[2,1-b][1,3]thiazole derivatives participate in various chemical reactions, influenced by their functional groups. Electrophilic substitution reactions, for instance, highlight the reactivity of these compounds under different conditions, offering insights into their chemical behavior and potential for further functionalization (O'daly et al., 1991).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystal structure are crucial for understanding the practical applications and handling of chemical compounds. Although specific details on the physical properties of “6-[(4-Chlorophenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde” are not directly available, studies on similar compounds can provide valuable insights. For example, the analysis of crystal structures and intermolecular interactions in related compounds helps predict the solubility and stability of these chemicals (Banu et al., 2010).
Chemical Properties Analysis
The chemical properties of imidazo[2,1-b][1,3]thiazole derivatives, including reactivity, potential for substitutions, and interactions with other molecules, are influenced by their unique molecular framework. The presence of functional groups such as the sulfanyl and carbaldehyde moieties in the compound of interest suggests a high reactivity towards nucleophilic substitution reactions and potential for further chemical modifications (Hawkins et al., 1995).
Scientific Research Applications
Stereoisomerization in Drug Design
- The stereochemistry of CITCO (6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde-O-(3,4-dichlorobenzyl) oxime), which is related to the compound , is crucial in its role as an agonist of the human constitutive androstane receptor (hCAR). This research contributes to understanding the stability and therapeutic potential of such compounds (Diethelm-Varela et al., 2020).
Antitumor Potential
- Guanylhydrazones derived from imidazo[2,1-b]thiazoles have been evaluated for their antitumor activities. These compounds showed inhibitory effects on Complex III of the mitochondrial respiratory chain and induced apoptosis in certain cell lines, indicating their potential as antitumor agents (Andreani et al., 2005).
Electrophilic Substitution Studies
- Research on electrophilic substitution of imidazo[2,1-b]thiazoles, including those with different 6-substituents, contributes to the understanding of chemical properties and reactivity of these compounds, which is essential for their application in various chemical syntheses (O'daly et al., 1991).
Agricultural Applications
- Imidazo[2,1-b]thiazoles synthesized with various substituents have been tested for herbicidal activity, showing potential uses in agriculture (Andreani et al., 1996).
Advanced Synthesis Techniques
- The iodine-catalyzed regioselective sulfenylation of imidazo[1,2-a]pyridines using sulfonyl hydrazides as a thiol surrogate, applicable to imidazo[2,1-b]thiazoles, represents a significant advancement in synthetic chemistry (Bagdi et al., 2015).
Safety And Hazards
properties
IUPAC Name |
6-(4-chlorophenyl)sulfanylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN2OS2/c13-8-1-3-9(4-2-8)18-11-10(7-16)15-5-6-17-12(15)14-11/h1-7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVNVTDKIAXLVOY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SC2=C(N3C=CSC3=N2)C=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN2OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50384105 |
Source
|
Record name | 6-[(4-chlorophenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50384105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-[(4-Chlorophenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde | |
CAS RN |
175277-53-9 |
Source
|
Record name | 6-[(4-chlorophenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50384105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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